molecular formula C8H4Br2O B1304820 3,5-Dibromo-1-benzofuran CAS No. 99660-97-6

3,5-Dibromo-1-benzofuran

Cat. No. B1304820
CAS RN: 99660-97-6
M. Wt: 275.92 g/mol
InChI Key: FWNOZAIGDLGBGI-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-benzofuran” is a compound with the molecular formula C8H4Br2O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

While specific synthesis methods for “3,5-Dibromo-1-benzofuran” were not found in the search results, benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular weight of “3,5-Dibromo-1-benzofuran” is 275.92 g/mol . The InChIKey, a unique identifier for chemical substances, is FWNOZAIGDLGBGI-UHFFFAOYSA-N . The compound has a covalently-bonded unit count of 1 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 13.1 Ų and a complexity of 151 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .

Scientific Research Applications

Synthesis and Coordination Chemistry

3,5-Dibromo-1-benzofuran serves as a precursor in the synthesis of complex benzofuran derivatives with potential applications in coordination chemistry. For example, the transformation of 3-(1-Benzofuran-2-yl)propenoic acid into various derivatives has been explored for the preparation of metal complexes, showcasing the versatility of benzofurans in synthesizing compounds with high thermal stability and specific coordination structures (Mojumdar, Šimon, & Krutošíková, 2009).

Organic Synthesis

Benzofuran derivatives are synthesized for a wide range of scientific applications, including the development of pharmaceuticals. The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds is a notable method that facilitates the creation of commercial drug molecules, illustrating the critical role of benzofurans in drug development (Huang et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of benzofuran derivatives, like 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogs, reveals the potential of these compounds in pharmaceutical applications. Their ability to donate hydrogen atoms and electrons suggests they could serve as potent antioxidants, opening avenues for therapeutic uses (Zhu et al., 2011).

Antimicrobial and Antituberculosis Activities

Benzofuran derivatives have emerged as a scaffold for developing antimicrobial agents, with some showing significant activity against various pathogens. The design and synthesis of new benzofuran carboxamide derivatives, for instance, have been explored for their antimicrobial, anti-inflammatory, and radical scavenging activities, highlighting the therapeutic potential of benzofurans in combating infectious diseases and inflammation (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Activities

Studies on the cytotoxic activities of neolignans derived from benzofurans have indicated their potential in cancer therapy. For example, certain benzofuran compounds have demonstrated the ability to induce apoptosis in cancer cells through the mitochondrial pathway, suggesting their utility as antitumor agents (Ma et al., 2017).

properties

IUPAC Name

3,5-dibromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNOZAIGDLGBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383791
Record name 3,5-dibromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-benzofuran

CAS RN

99660-97-6
Record name 3,5-dibromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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